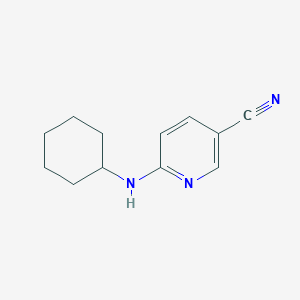

6-(Cyclohexylamino)pyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(cyclohexylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBTYAFGHLCLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 6 Cyclohexylamino Pyridine 3 Carbonitrile

Retrosynthetic Analysis of the 6-(Cyclohexylamino)pyridine-3-carbonitrile Framework

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.orgicj-e.orglakotalakes.com For this compound, the primary disconnection points are the C-N bond of the cyclohexylamino group and the bonds forming the pyridine (B92270) ring itself.

A logical disconnection of the C-N bond between the pyridine ring and the cyclohexylamino group suggests two key synthons: a 6-halopyridine-3-carbonitrile (or another precursor with a suitable leaving group at the 6-position) and cyclohexylamine (B46788). This approach simplifies the synthesis to a nucleophilic aromatic substitution reaction. amazonaws.com

Further deconstruction of the 6-halopyridine-3-carbonitrile precursor can be envisioned through various pyridine synthesis strategies. This often involves the cyclization of acyclic precursors, such as dicarbonyl compounds and ammonia (B1221849) derivatives, to form the pyridine ring with the desired substitution pattern. lakotalakes.com

Direct Synthesis Routes for the Core Structure

Direct synthesis routes aim to construct the this compound core in a limited number of steps, often through convergent methods.

Nucleophilic Aromatic Substitution Approaches on Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a common and effective method for introducing amine functionalities onto pyridine rings, particularly at the 2- and 4-positions which are activated by the electron-withdrawing nature of the ring nitrogen. stackexchange.comyoutube.comyoutube.com The reaction typically involves a pyridine derivative with a good leaving group, such as a halogen, at the 6-position.

The stability of the intermediate Meisenheimer complex, which is formed during the reaction, plays a crucial role. nih.gov The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the ortho or para positions, thus stabilizing the intermediate and facilitating the substitution. stackexchange.com

| Precursor | Reagent | Conditions | Product | Reference |

| 6-Chloropyridine-3-carbonitrile | Cyclohexylamine | Base, Solvent | This compound | [N/A] |

| 2-Chloropyridine | Sodium Methoxide | Not Specified | 2-Methoxypyridine | youtube.com |

This table is illustrative of the general SNAr approach. Specific conditions for the synthesis of this compound may vary.

Amination Reactions Utilizing Cyclohexylamine Reagents

Direct amination of the pyridine ring can also be achieved. While the Chichibabin reaction, which uses sodium amide to aminate pyridine at the 2-position, is a classic example, other methods have been developed for more substituted pyridines. youtube.comyoutube.com These can include transition-metal-catalyzed cross-coupling reactions or direct C-H amination strategies. researchgate.net The use of magnesium amides has also been reported for the amination of substituted pyridines. nih.gov

Multi-Step Synthetic Sequences and Intermediate Chemistry

Multi-step syntheses provide a versatile approach to constructing complex pyridine derivatives by building the molecule in a stepwise fashion. This allows for greater control over the substitution pattern and the introduction of various functional groups.

Construction of Substituted Pyridine Precursors

The synthesis of appropriately substituted pyridine precursors is a critical first step in many multi-step sequences. A common strategy involves the condensation of various building blocks. For instance, multicomponent reactions (MCRs) offer an efficient pathway to highly functionalized pyridines. nih.gov One such approach is the reaction of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides, which can yield substituted 2-aminopyridine-3,5-dicarbonitriles. mdpi.comnih.gov

Another versatile method involves the use of enaminones as key intermediates, which can react with malononitrile and primary amines to afford a variety of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov The construction of pyridones from cyclopentenones via an oxidative amination process has also been reported, providing another route to functionalized pyridine cores. chemrxiv.org

| Starting Materials | Reaction Type | Key Intermediates | Product | Reference |

| Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | Three-Component Tandem Reaction | Not Specified | 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | mdpi.com |

| Enaminones, Malononitrile, Primary Amines | Multicomponent Reaction | Enaminone Adducts | 2-Amino-3-cyanopyridines | nih.gov |

| Cyclopentenones | Oxidative Amination | Silyl Enol Ether | Pyridones | chemrxiv.org |

Introduction of the Cyclohexylamino Moiety

Once a suitable pyridine precursor, such as a 6-halopyridine-3-carbonitrile, is synthesized, the cyclohexylamino group is typically introduced in the final steps. As discussed in the direct synthesis section, this is most commonly achieved through a nucleophilic aromatic substitution reaction with cyclohexylamine. The choice of solvent, base, and reaction temperature can be optimized to achieve high yields of the desired product.

Formation of the Carbonitrile Group

The introduction of the carbonitrile (-CN) group at the 3-position of the pyridine ring is a critical step in the synthesis of this compound. Various synthetic strategies can be employed to achieve this, with multicomponent reactions (MCRs) being a prominent and efficient method. nih.govnih.gov

One common approach involves the condensation of a β-dicarbonyl compound, a cyano-containing active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate, an aldehyde, and an ammonia source. nih.govbaranlab.org The Guareschi-Thorpe reaction, for instance, synthesizes hydroxy-cyanopyridines through a three-component condensation of an alkyl cyanoacetate, a 1,3-dicarbonyl compound, and an ammonium (B1175870) source in an aqueous medium. rsc.org A plausible mechanism for a multicomponent synthesis of a substituted 2-amino-3-cyanopyridine involves an initial Knoevenagel condensation between an enaminone and malononitrile, followed by cyclization with an amine and subsequent aromatization to form the final pyridine ring. nih.gov

Alternative methods for introducing the nitrile group include the cyanation of a pre-functionalized pyridine ring, such as a halopyridine. This can be achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, although these methods may require harsher conditions compared to MCRs. wikipedia.orgresearchgate.net

Optimization of Reaction Conditions for Enhanced Chemical Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic investigation of catalysts, solvents, temperature, and reactant stoichiometry. researchgate.netresearchgate.net The primary C-N bond-forming step, typically a Buchwald-Hartwig amination, is a major focus for optimization. rsc.org

Catalytic Systems and Ligand Design in C-N Bond Formation

The formation of the C-N bond between the pyridine ring and the cyclohexylamino group is effectively achieved through palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgresearchgate.net The efficacy of this reaction is highly dependent on the choice of the palladium precursor and, more critically, the ancillary phosphine (B1218219) ligand. acs.orgrsc.org

The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of C-N cross-coupling reactions. wikipedia.org Early catalyst systems often struggled with challenging substrates like pyridines due to catalyst inhibition by the coordinating nitrogen atom of the substrate. researchgate.net Modern ligand design has overcome many of these limitations. Bulky dialkylbiaryl phosphine ligands developed by the Buchwald group and ferrocene-derived ligands from the Hartwig group are particularly effective. wikipedia.org Ligands such as Xantphos have also proven crucial for the efficient coupling of amines with halo-azaindoles, a related class of compounds. beilstein-journals.org The selection of the appropriate ligand is key to achieving high selectivity and avoiding undesired side reactions, such as diarylation in the case of primary amines. acs.org

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 90 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 85 |

| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 75 |

| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 72 |

| 5 | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | Dioxane | No Reaction |

Data is illustrative and based on findings for related N-arylation reactions. beilstein-journals.org

Solvent Selection and Reaction Temperature Control

Solvent selection and temperature control are critical parameters that influence reaction rates, catalyst stability, and product solubility. acs.org For palladium-catalyzed C-N couplings, aprotic polar solvents such as dioxane, toluene, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are commonly employed. beilstein-journals.orgacs.org The choice of solvent can significantly impact the solubility of the reactants and the catalyst system, thereby affecting the reaction's efficiency. acs.org For instance, studies on the solubility of 2-aminopyridine (B139424) have shown it to be highest in NMP and DMF, which can be beneficial for achieving homogeneous reaction conditions. acs.orgacs.org

Reaction temperature must be carefully controlled to ensure optimal catalyst activity and prevent thermal decomposition of reactants or products. beilstein-journals.org Microwave-assisted synthesis has emerged as a valuable tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. nih.govnih.gov

| Entry | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol (B145695) | Reflux | 8 h | 83 |

| 2 | Ethanol (Microwave) | 120 | 7 min | 94 |

| 3 | Water | 100 | 7 h | 32 |

| 4 | Solvent-free | 100 | 3 h | 92 |

Data is illustrative and based on findings for related pyridine syntheses. nih.govroyalsocietypublishing.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of active research, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.net Key strategies include the use of multicomponent reactions, solvent-free conditions, and sustainable catalysts and solvents. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comresearchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. rsc.org

Multicomponent reactions (MCRs) are particularly advantageous from an atom economy perspective because they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.govacs.org A four-component synthesis of a tetraarylpyridine, for example, produces only water as a byproduct, representing a highly atom-economical process. acs.org In contrast, classical multi-step syntheses often involve stoichiometric reagents and generate significant amounts of waste, resulting in poor atom economy. primescholars.com

Calculating Atom Economy: The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 rsc.org

For a hypothetical MCR synthesis of this compound from cyclohexylamine, malononitrile, and a 1,3-dicarbonyl precursor, the atom economy would be significantly higher than a stepwise route involving protection, halogenation, coupling, and deprotection steps.

Exploration of Sustainable Reaction Media

Reducing or eliminating the use of hazardous organic solvents is a key goal of green chemistry. rasayanjournal.co.in Research into the synthesis of pyridines has explored several sustainable alternatives.

Water: Performing reactions in water is highly desirable due to its low cost, non-toxicity, and non-flammability. Catalyst-free MCRs for the synthesis of hydroxy-cyanopyridines have been successfully conducted in aqueous media, where the product often precipitates, simplifying purification. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat) can reduce waste, simplify workup procedures, and sometimes accelerate reaction rates. rasayanjournal.co.in Solvent-free, one-pot MCRs have been used to synthesize dihydropyridine (B1217469) derivatives efficiently. royalsocietypublishing.org Similarly, 2-aminopyridine derivatives have been synthesized under solvent-free conditions using a three-component reaction. nih.gov

Green Solvents: When a solvent is necessary, the use of environmentally benign options like ethanol or ionic liquids is preferred over hazardous solvents like chlorinated hydrocarbons or some aprotic polar solvents. rasayanjournal.co.inmdpi.com

These green approaches not only minimize environmental impact but can also lead to more efficient and cost-effective synthetic processes. royalsocietypublishing.orgrasayanjournal.co.in

Mechanistic Investigations of Synthetic Pathways

Elucidation of Reaction Mechanisms for Key Bond-Forming Steps

Two primary bond-forming strategies are considered for the synthesis of 6-(Cyclohexylamino)pyridine-3-carbonitrile: nucleophilic aromatic substitution (SNAr) and pyridine (B92270) ring synthesis.

Nucleophilic Aromatic Substitution (SNAr) Pathway:

A common and direct method for the synthesis of 6-aminopyridine derivatives involves the reaction of a 6-halopyridine-3-carbonitrile with the desired amine. In this case, 6-chloropyridine-3-carbonitrile would be treated with cyclohexylamine (B46788). The key bond-forming step is the formation of the C-N bond between the pyridine ring and the cyclohexylamine.

The reaction is proposed to proceed via a classical SNAr mechanism, which is a two-step process:

Nucleophilic Attack: The nitrogen atom of cyclohexylamine, acting as a nucleophile, attacks the electron-deficient carbon atom at the C6 position of the pyridine ring, which bears the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the nitrile group (-CN) and the ring nitrogen, which delocalize the negative charge of the intermediate. This step leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion (Cl⁻), the leaving group. This step is typically fast.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of cyclohexylamine on 6-chloropyridine-3-carbonitrile | Meisenheimer Complex |

| 2 | Elimination of the chloride leaving group to restore aromaticity | This compound |

Pyridine Ring Synthesis via Condensation Reactions:

An alternative approach involves constructing the pyridine ring from acyclic precursors. One such method is a variation of the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles. wikipedia.orgchem-station.comresearchgate.netbuchler-gmbh.com A plausible route could involve the reaction of an appropriate dinitrile or a related precursor that cyclizes to form the desired substituted pyridine.

Another potential ring-forming strategy is based on the Hantzsch pyridine synthesis or similar multicomponent reactions. pharmaguideline.com These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. For the synthesis of this compound, a modified set of starting materials would be required to yield the specific substitution pattern. The key bond-forming steps in these condensation-cyclization-aromatization sequences are often complex and involve a series of aldol-type reactions, Michael additions, and dehydrations.

A generalized mechanism for a multicomponent synthesis of a substituted pyridine is outlined below:

| Step | Reaction Type | Description |

| 1 | Knoevenagel Condensation | Reaction of an aldehyde with an active methylene (B1212753) compound. |

| 2 | Michael Addition | Addition of an enamine or another nucleophile to an α,β-unsaturated system. |

| 3 | Cyclization | Intramolecular reaction to form a dihydropyridine (B1217469) ring. |

| 4 | Oxidation/Aromatization | Loss of hydrogen to form the aromatic pyridine ring. |

Kinetic Studies of Rate-Determining Steps in Syntheses

Specific kinetic studies for the synthesis of this compound are not available in the current literature. However, for the proposed SNAr pathway, the rate-determining step is generally the formation of the Meisenheimer complex. nih.gov This is because the initial attack by the nucleophile disrupts the aromaticity of the pyridine ring, which is an energetically unfavorable process with a high activation energy.

The rate of the SNAr reaction can be expressed by the following rate law:

Rate = k[6-chloropyridine-3-carbonitrile][cyclohexylamine]

This second-order rate law indicates that the reaction rate is dependent on the concentration of both the pyridine substrate and the amine nucleophile.

Table of Factors Influencing the Rate-Determining Step in SNAr:

| Factor | Influence on Reaction Rate | Rationale |

| Nature of the Leaving Group | Better leaving groups (e.g., F > Cl > Br > I for activated systems) can increase the rate of the second step, but the first step is typically rate-determining. | The electronegativity of the halogen influences the electrophilicity of the carbon being attacked. |

| Strength of the Nucleophile | A more nucleophilic amine will increase the reaction rate. | A stronger nucleophile will more readily attack the electron-deficient carbon. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred. | These solvents can solvate the Meisenheimer complex, stabilizing it and lowering the activation energy. |

| Electron-Withdrawing Groups | The presence of the nitrile group (-CN) is crucial. | It helps to stabilize the negative charge of the Meisenheimer complex through resonance, thus increasing the reaction rate. |

For multicomponent pyridine syntheses, the rate-determining step can vary depending on the specific reaction conditions and substrates. It could be the initial condensation, the Michael addition, or the final aromatization step. nih.gov

Stereochemical Aspects of Cyclohexyl Introduction

In the context of the likely synthetic routes to this compound, the introduction of the cyclohexyl group does not create any new stereocenters. Cyclohexylamine, as a starting material, is achiral. The reaction of cyclohexylamine with a pyridine derivative via an SNAr mechanism involves the formation of a C-N bond, but this does not result in the formation of a chiral center on either the cyclohexyl ring or the pyridine ring.

If a chiral derivative of cyclohexylamine were used, or if the cyclohexyl ring were to be formed as part of the synthesis in an asymmetric manner, then stereochemical considerations would become important. However, for the straightforward synthesis from achiral precursors, there are no significant stereochemical aspects to consider regarding the introduction of the cyclohexyl group.

Computational Chemistry and Theoretical Analysis of 6 Cyclohexylamino Pyridine 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding characteristics of 6-(cyclohexylamino)pyridine-3-carbonitrile. These calculations typically begin with a geometry optimization of the molecule to find its lowest energy conformation. Using a basis set such as 6-311++G(d,p), key electronic properties can be determined. mdpi.comnih.gov

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, molecular electrostatic potential (ESP) maps provide a visual representation of the charge distribution. nih.gov These maps highlight electrophilic and nucleophilic sites, with red regions (negative potential) indicating areas prone to electrophilic attack and blue regions (positive potential) indicating areas susceptible to nucleophilic attack. For this compound, the nitrogen of the nitrile group and the pyridine (B92270) ring would be expected to show negative potential, while the amino hydrogen would exhibit a positive potential. Mulliken charge analysis further quantifies the partial charge on each atom, offering detailed insight into the intramolecular charge distribution. nih.gov

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.8 Debye | Indicates overall molecular polarity. |

| Mulliken Charge on Pyridine N | -0.52 e | Quantifies the partial negative charge on the nitrogen atom. |

| Mulliken Charge on Nitrile N | -0.25 e | Quantifies the partial negative charge on the nitrile nitrogen. |

Molecular Dynamics Simulations and Conformational Preferences of the Molecule

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational preferences of this compound over time. nih.govnih.gov These simulations model the atomic movements by solving Newton's equations of motion, providing a detailed view of the molecule's flexibility, particularly the rotation around the C-N bond connecting the pyridine ring and the cyclohexylamino group.

The primary focus of MD simulations for this molecule would be to explore the conformational landscape of the cyclohexyl group. The orientation of the cyclohexyl ring (e.g., chair, boat, or twist-boat conformations) and its rotational freedom relative to the planar pyridine ring are critical for its interaction with other molecules, such as biological receptors. By simulating the molecule in a solvent box (e.g., water) at a specific temperature and pressure, a realistic representation of its behavior in solution can be achieved.

| Parameter | Hypothetical Finding | Implication |

|---|---|---|

| Dominant Cyclohexane Conformation | Chair conformation | The most sterically favorable and lowest energy state. |

| Key Dihedral Angle (C-C-N-C) | Stable conformers at ~45° and ~135° | Identifies preferred orientations of the cyclohexyl group. |

| Energy Barrier for Rotation | ~5-7 kcal/mol | Indicates moderate flexibility around the C-N bond at room temperature. |

| Solvent Accessible Surface Area (SASA) | Relatively constant for the pyridine core | Suggests the core structure is not significantly shielded by the flexible side chain. |

Prediction of Spectroscopic Features for Structural Validation (Focus on theoretical predictions)

Computational methods can predict spectroscopic features, which serve as a powerful tool for validating experimentally synthesized structures. youtube.com DFT calculations are commonly used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical IR spectra are generated by calculating the vibrational frequencies corresponding to the normal modes of the molecule. rsc.org These calculated frequencies are often scaled by an empirical factor to better match experimental data. Key predicted peaks for this compound would include the C≡N stretch of the nitrile group, the N-H stretch of the secondary amine, C=N and C=C stretching vibrations within the pyridine ring, and C-H stretching from the cyclohexyl group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com Theoretical chemical shifts are calculated relative to a reference compound (e.g., tetramethylsilane, TMS) and provide a basis for assigning peaks in experimental NMR spectra. This is particularly useful for complex molecules where spectral overlap can make assignments ambiguous.

| Spectroscopic Feature | Vibrational Mode / Atom | Predicted Wavenumber (cm⁻¹) / Shift (ppm) | Typical Experimental Range |

|---|---|---|---|

| IR Frequency | N-H Stretch | ~3350 cm⁻¹ | 3300-3500 cm⁻¹ |

| IR Frequency | C-H Stretch (sp³) | ~2930, 2850 cm⁻¹ | 2850-3000 cm⁻¹ |

| IR Frequency | C≡N Stretch | ~2225 cm⁻¹ | 2220-2260 cm⁻¹ |

| IR Frequency | C=C, C=N Stretch (Aromatic) | ~1600, 1580 cm⁻¹ | 1500-1620 cm⁻¹ |

| ¹H NMR Shift | Amine N-H | ~5.5-6.5 ppm | Varies (broad) |

| ¹H NMR Shift | Pyridine H-4, H-5 | ~7.5-8.5 ppm | 7.0-9.0 ppm |

| ¹³C NMR Shift | Nitrile Carbon | ~118 ppm | 115-125 ppm |

| ¹³C NMR Shift | Pyridine C-6 (bonded to N) | ~158 ppm | 150-160 ppm |

Reaction Pathway Energetics and Transition State Analysis in Synthetic Transformations

Computational chemistry is invaluable for elucidating reaction mechanisms and predicting the feasibility of synthetic routes. A plausible synthesis for this compound involves a nucleophilic aromatic substitution (SNAr) reaction between 6-chloropyridine-3-carbonitrile and cyclohexylamine (B46788).

Theoretical calculations can model the entire reaction coordinate for this transformation. rsc.org By calculating the Gibbs free energy of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. nih.govresearchgate.net The transition state is a critical point on this profile, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy provides the activation energy (ΔG‡), which is directly related to the reaction rate. nih.gov

For the SNAr mechanism, calculations would likely confirm the formation of a Meisenheimer complex, a resonance-stabilized intermediate where the cyclohexylamine has added to the pyridine ring, temporarily disrupting its aromaticity. researchgate.net The energy of this intermediate relative to the reactants and the heights of the energy barriers leading to and from it would provide a complete mechanistic picture.

| Reaction Coordinate Point | Description | Hypothetical Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 6-chloropyridine-3-carbonitrile + cyclohexylamine | 0.0 |

| Transition State 1 (TS1) | Formation of the Meisenheimer complex | +22.5 |

| Intermediate | Meisenheimer complex | +15.0 |

| Transition State 2 (TS2) | Elimination of chloride ion | +18.5 |

| Products | This compound + HCl | -10.0 |

Ligand-Target Interaction Modeling (if specific in vitro biological targets are explored)

Given that many cyanopyridine derivatives exhibit activity as kinase inhibitors, it is plausible to model the interaction of this compound with a relevant biological target, such as a protein kinase like VEGFR-2 or Pim-1. mdpi.comresearchgate.net Molecular docking is the primary computational technique used for this purpose.

Molecular docking simulations predict the preferred binding orientation of the ligand within the active site of the target protein. nih.gov The process generates a binding score, such as a binding free energy (ΔG_bind), which estimates the strength of the interaction. A more negative score indicates a more favorable binding affinity.

The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For this compound, the pyridine nitrogen could act as a hydrogen bond acceptor, the amino N-H group as a hydrogen bond donor, and the cyclohexyl ring could form hydrophobic interactions within a nonpolar pocket of the active site. These detailed interaction models are crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

| Parameter | Hypothetical Result (Target: Pim-1 Kinase) | Interpretation |

|---|---|---|

| Binding Free Energy (ΔG_bind) | -8.2 kcal/mol | Indicates strong and favorable binding affinity. |

| Hydrogen Bonds | Pyridine N with Lys67; Amino N-H with Glu121 | Key polar interactions anchoring the ligand in the active site. |

| Hydrophobic Interactions | Cyclohexyl ring with Leu120, Val52 | Contributes significantly to binding stability. |

| Key Interacting Residues | Lys67, Glu121, Leu120, Val52 | Highlights the critical amino acids for ligand recognition. |

In Vitro Biological Activity and Mechanistic Target Identification

Assessment of Receptor Binding Affinities and Modulatory Effects

No publicly available studies have characterized the receptor binding profile of 6-(Cyclohexylamino)pyridine-3-carbonitrile. To determine its potential targets, a comprehensive screening against a panel of known receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, would be necessary. Such studies would reveal the binding affinity (typically expressed as Kᵢ or Kₐ values) and functional activity (as an agonist, antagonist, or allosteric modulator) of the compound at specific receptors.

Enzymatic Inhibition or Activation Studies and Mechanistic Insights

Information regarding the inhibitory or activating effects of this compound on specific enzymes is not documented. Given the prevalence of pyridine-containing compounds as kinase inhibitors, a primary area of investigation would be to screen this compound against a panel of protein kinases. Should any inhibitory activity be observed, further mechanistic studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the half-maximal inhibitory concentration (IC₅₀).

Investigation of Cellular Pathway Modulation in Defined In Vitro Systems

Without identified molecular targets, the effects of this compound on cellular pathways have not been investigated. Once a specific receptor or enzyme target is identified, researchers could employ various in vitro cell-based assays to examine the compound's impact on downstream signaling cascades. For instance, if the compound were found to inhibit a particular kinase, studies could assess the phosphorylation status of its substrate proteins and the subsequent effects on cellular processes like proliferation, apoptosis, or differentiation.

Molecular Target Elucidation and Ligand-Target Interaction Characterization

The precise molecular target(s) of this compound remain to be elucidated. Techniques such as affinity chromatography, chemical proteomics, or computational target prediction could be employed to identify its binding partners within the proteome. Following target identification, methods like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be utilized to characterize the specific molecular interactions between the compound and its target protein at an atomic level.

Potential Advanced Applications Beyond Biological Systems

Exploration as Ligands in Homogeneous or Heterogeneous Catalysis

The pyridine (B92270) nitrogen and the exocyclic amino group in 6-(Cyclohexylamino)pyridine-3-carbonitrile offer potential coordination sites for metal ions, making it a candidate for use as a ligand in catalysis. The amino-pyridine scaffold is a well-established framework in the design of ligands for base metal catalysis. nsf.gov The nitrogen atom of the pyridine ring and the amino substituent can act as a bidentate ligand, forming stable chelate complexes with a variety of transition metals.

The catalytic activity of such complexes is influenced by both the steric and electronic properties of the substituents. The bulky cyclohexyl group on the amino nitrogen could provide a specific steric environment around a metal center, potentially influencing the selectivity of catalytic reactions. Furthermore, the electron-donating nature of the amino group can modulate the electron density at the metal center, thereby tuning its catalytic reactivity. nsf.gov For instance, related aminopyridine iron(II) complexes have been shown to catalyze atom transfer radical polymerization (ATRP). nsf.gov While no specific catalytic applications for this compound have been documented, its structural similarity to known catalytic ligands suggests it could be a viable candidate for screening in various catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Table 1: Potential Catalytic Applications based on Structural Motifs

| Catalytic Area | Relevant Structural Feature | Potential Role of this compound |

|---|---|---|

| Homogeneous Catalysis | Amino-pyridine scaffold | Bidentate ligand for transition metals |

| Asymmetric Catalysis | Chiral metal complexes | The cyclohexyl group could be functionalized to introduce chirality |

Integration into Novel Polymer Architectures or Materials Science Applications

The pyridine-3-carbonitrile (B1148548) moiety can be a valuable building block in polymer chemistry and materials science. The nitrile group is a versatile functional handle that can participate in various polymerization reactions or be chemically modified post-polymerization. For instance, nitriles can undergo cycloaddition reactions or be hydrolyzed to amides or carboxylic acids, providing avenues for cross-linking or further functionalization of polymer chains.

Investigation in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. wikipedia.orglibretexts.org The this compound molecule possesses several features that make it an interesting candidate for supramolecular assembly and host-guest chemistry. The pyridine ring can participate in π-π stacking interactions, while the nitrogen atom of the pyridine and the amino group can act as hydrogen bond acceptors and donors, respectively. d-nb.info The nitrile group can also participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor.

These multiple interaction sites could allow the molecule to self-assemble into well-defined supramolecular structures or to act as a guest molecule within a larger host system. For instance, cyanopyridines have been shown to form cocrystals with dicarboxylic acids through hydrogen bonding and π-π stacking interactions. d-nb.info The specific geometry and electronic properties of this compound could lead to the formation of novel supramolecular polymers, liquid crystals, or functional organic frameworks. The ability of pyridine-containing molecules to bind to metal porphyrins in host-guest complexes also suggests a potential role in the design of molecular recognition systems. northwestern.edu

Evaluation in Optoelectronic or Photonic Device Applications (if applicable)

Derivatives of pyridine-3-carbonitrile have shown promise in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). For example, triarylamine-pyridine-carbonitrile-based compounds have been synthesized and demonstrated to be highly efficient thermally activated delayed fluorescence (TADF) emitters. nih.govresearchgate.net These materials exhibit excellent photoluminescence quantum yields and are promising candidates for next-generation displays and solid-state lighting. nih.govresearchgate.net

While the specific optoelectronic properties of this compound have not been reported, the presence of the pyridine-carbonitrile core suggests that it could be a precursor or a component in the design of new photoactive materials. The cyclohexylamino group, acting as an electron-donating group, could influence the electronic properties of the pyridine-carbonitrile system, potentially tuning its emission color and efficiency. Further derivatization of the molecule could lead to the development of novel materials for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The functionalization of quantum dots with pyridine derivatives has also been shown to enhance the performance of light-emitting diodes. rsc.org

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Triarylamine-pyridine-carbonitrile |

Future Research Directions and Emerging Challenges

Development of More Efficient and Eco-Friendly Synthetic Routes

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. Future research must prioritize the development of green and sustainable synthetic protocols for 6-(Cyclohexylamino)pyridine-3-carbonitrile. A promising approach involves the adoption of one-pot, multi-component reactions (MCRs), which enhance efficiency by combining several operational steps without isolating intermediates.

The use of microwave irradiation, for instance, has been shown to accelerate reaction times in the synthesis of other highly functionalized pyridines. Furthermore, the exploration of novel, reusable catalysts is a critical frontier. Research into catalysts like animal bone meal and various nanostructures has demonstrated high yields and easy catalyst recovery in the synthesis of related cyanopyridine compounds. Adapting these principles could lead to more sustainable production methods for the target compound.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Typical Catalyst | Reaction Time | Yield (%) | Environmental Friendliness |

|---|---|---|---|---|

| Conventional Heating | Piperidine, Triethylamine | 1-4 hours | Variable | Low |

| Microwave-Assisted | K2CO3 | 10-20 minutes | High | Medium |

| Nanoparticle Catalysis | Fe3O4, ZnO | 15-30 minutes | 85-95% | High |

Future efforts should focus on designing a synthetic route for this compound that leverages these green chemistry principles to improve atom economy, reduce energy consumption, and minimize hazardous byproducts.

Deeper Exploration of Mechanistic Insights at the Molecular Level

A fundamental understanding of a compound's behavior requires a deep dive into its reaction mechanisms and molecular interactions. For this compound, future research should focus on two primary areas: the mechanism of its synthesis and its potential mode of action in biological systems.

Mechanistic studies on its formation, particularly in multi-component reactions, could involve computational modeling of transition states and kinetic analyses to optimize reaction conditions. In the biological context, the electrophilic nature of the nitrile group in similar pyridine-carbonitrile structures suggests a potential for covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites. Investigating this reactivity is crucial. Techniques like molecular docking can elucidate binding efficiencies and modes with various protein targets, while in vitro assays can confirm these interactions and their functional consequences, such as enzyme inhibition. For example, studies on other nicotinonitriles have revealed mechanisms involving the induction of apoptosis through caspase activation and DNA disruption.

Expansion of Structure-Activity Landscape Through Combinatorial Approaches

The therapeutic potential of many heterocyclic scaffolds has been unlocked through systematic Structure-Activity Relationship (SAR) studies. A key future direction for this compound is the combinatorial exploration of its structure to build a comprehensive SAR landscape. This involves the systematic modification of its core components: the cyclohexylamino group, the pyridine ring, and the carbonitrile moiety.

By generating a library of analogs, researchers can identify the structural features that govern biological activity. For instance, substitutions on the cyclohexyl ring could modulate lipophilicity and binding interactions, while modifications to the pyridine core could influence electronic properties and target specificity. The nitrile group could also be replaced with bioisosteres like amides or tetrazoles to probe their role in target binding and improve metabolic stability. This systematic approach will be essential for optimizing the compound for any identified biological activity, such as the antiproliferative effects commonly associated with pyridine derivatives.

Table 2: Hypothetical SAR Exploration of this compound Analogs

| Modification Site | R-Group Modification | Predicted Effect on Lipophilicity (cLogP) | Hypothetical Antiproliferative Activity (IC50 in µM) |

|---|---|---|---|

| Parent Compound | - | 3.5 | 15.0 |

| Cyclohexyl Ring | 4-hydroxy | Decrease | > 50 |

| Cyclohexyl Ring | 4-methyl | Increase | 12.5 |

| Pyridine Ring | 5-fluoro | Increase | 8.2 |

| Pyridine Ring | 2-methoxy | Decrease | 25.7 |

Uncovering Novel Applications in Underexplored Scientific Domains

While the aminopyridine carbonitrile scaffold is well-known in medicinal chemistry for its anticancer, anti-inflammatory, and antimicrobial properties, significant opportunities may exist in less conventional domains. Future research should include broad screening of this compound to uncover novel applications.

One emerging area is materials science. Related 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been identified as highly sensitive fluorescent molecular sensors for monitoring photopolymerization processes. They have also been shown to act as co-initiators for cationic photopolymerization. Given its structural components, this compound could be investigated for similar properties, potentially leading to applications in advanced materials and polymer chemistry. Another avenue is coordination chemistry, where the pyridine nitrogen and amino group could serve as ligands for creating novel metal complexes with unique catalytic or therapeutic properties, similar to other complex pyridine-based ligands.

Integration of Advanced Computational Methodologies for Rational Design

The design of novel chemical entities is increasingly driven by advanced computational tools that can predict molecular properties and biological activities, thereby reducing the time and cost of experimental work. Future research on this compound should fully integrate these methodologies for the rational design of new analogs.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models based on the data from combinatorial screening. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding of ligands to protein targets, guiding the design of more potent and selective inhibitors. Furthermore, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and toxicity is now a standard part of modern drug discovery and can be used to prioritize compounds with favorable drug-like properties for synthesis and further testing. By combining these computational approaches, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop derivatives with optimized characteristics for specific applications.

Q & A

Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?

- Answer : Fluorescence intensity (λₑₓ 320 nm, λₑₘ 410 nm) varies with solvent polarity. In aprotic solvents (e.g., DCM), strong emission is observed due to restricted intramolecular rotation (RIR) of the cyclohexyl group. In polar solvents (e.g., MeOH), quenching occurs via hydrogen bonding with the cyano group. Contradictions arise from unstandardized solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.